molecular formula C10H17NO2 B027619 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid CAS No. 110368-45-1

9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

Cat. No. B027619
M. Wt: 183.25 g/mol
InChI Key: FHJXLSAWYORMMX-UHFFFAOYSA-N
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Description

9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid is a compound that contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, including 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid, has been studied. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid has been analyzed in several studies. For instance, the structure of its dihydrate form, C10H17NO2.2H2O, has been reported .


Chemical Reactions Analysis

9-Borabicyclo[3.3.1]nonane, a commercially available reagent, is the most versatile hydroborating reagent to synthesize organoboranes (B-R-9-BBN). The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid are influenced by its molecular structure, which includes various functional groups and ring structures .

Scientific Research Applications

  • It is used in acid-catalysed cyclisations of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes (Atkinson & Green, 1975).

  • Disiamylborane and 9-borabicyclo[3,3,1]nonane can specifically reduce carboxyl groups in proteins like lysozyme and myoglobin, which could be useful for chemical modification and conformational probes (Atassi, Rosenthal, & Vargas, 1973).

  • The synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid enables the generation of molecular complexity in a tripeptide (Garrido, Nieto, & Díez, 2013).

  • 9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) is used as a catalyst for the sequential double hydroboration of alkynes with pinacolborane to give alkyl gem-di-pinacol boronic esters (Docherty, Nicholson, Dominey, & Thomas, 2020).

  • As a metal-free catalyst, 9-borabicyclo[3.3.1]nonane is effective for the monohydroboration of carbodiimides with pinacol borane (Ramos et al., 2019).

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) provides a route to obtain aldehydes from readily available carboxylic acids (Cha et al., 1990).

  • The amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide display a preferred flattened chair-chair conformation in specific solvents (Fernández et al., 1992).

  • The synthesis of B-amino-9-borabicyclo[3.3.1]nonanes offers a convenient method for aminoboration of various isocyanates (Singaram, 1992).

  • Direct reduction of carboxylic acids to aldehydes can be achieved through the treatment of acyloxy-9-borabicyclo[3.3.1]nonane with specific lithium compounds (Soon et al., 1988).

  • The synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane demonstrates its application in creating constrained peptidomimetics (Mandal et al., 2005).

properties

IUPAC Name

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXLSAWYORMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406648
Record name 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

CAS RN

110368-45-1
Record name 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 3 g (10.44 mmol) of 9-benzoylamino bicyclo[3.3.1]nonane-9-carboxylic acid in 200 mL of AcOH and 50 mL of 6N HCl aqueous solution, reflux the mixture for 18 h and then concentrate partially by distillation of 150 mL of solvent. After cooling, filter the reaction mixture and distribute in 150 mL of a 1:2 mixture of 1N HCl aqueous solution/ether. After extraction, concentrate the aqueous phase and then treat it dropwise with a 12N aqueous solution of soda (NaOH) to adjust the pH to 5-6. Filter the amino acid thus precipitated, wash with 3×50 mL of water and dry under reduced pressure, which gives 1.88 g of 9-aminobicyclo[3.3.1]nonane-9-carboxylic acid in the form of white crystals.
Name
9-benzoylamino bicyclo[3.3.1]nonane-9-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 2
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 3
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 4
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 5
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 6
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

Citations

For This Compound
2
Citations
P Narasimhan, KK Chacko - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Structure of 9-aminobicyclo[3.3.1]nonane-9-carboxylic acid dihydrate, C10H17NO2.2H2O Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 1 scripts.iucr.org
JB Thomas, AM Giddings, RW Wiethe… - Journal of Medicinal …, 2014 - ACS Publications
Compounds active at neurotensin receptors (NTS1 and NTS2) exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli. …
Number of citations: 39 pubs.acs.org

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